ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290745
InChI: InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
SMILES:
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC16290745

Molecular Formula: C13H17N5O2

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
IUPAC Name ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
Standard InChI Key XFEZZQUTXFCCRQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, known for enhancing bioavailability and membrane permeability in drug candidates .

  • Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, ubiquitous in nucleic acids and ATP-dependent processes.

The ester group at the piperidine-4-position introduces hydrolytic susceptibility, enabling prodrug strategies or metabolic activation.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₃H₁₇N₅O₂
Molecular weight275.31 g/mol
Functional groupsEster, tertiary amine, purine

Synthesis and Chemical Reactivity

Synthetic Pathways

While no published protocols explicitly describe this compound’s synthesis, analogous piperidine-purine hybrids suggest a multi-step approach:

  • Piperidine intermediate preparation: Ethyl piperidine-4-carboxylate serves as a precursor, synthesized via esterification of piperidine-4-carboxylic acid .

  • Purine coupling: Nucleophilic substitution at the purine’s 6-position using a piperidine derivative under basic conditions.

Critical challenges include regioselectivity in purine functionalization and minimizing racemization at the piperidine nitrogen.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Ester hydrolysis: Under acidic or basic conditions, yielding a carboxylic acid derivative.

  • Purine ring modifications: Electrophilic substitution at the 2- or 8-positions, enabling halogenation or alkylation.

  • Piperidine nitrogen alkylation: Potential for quaternary ammonium salt formation, altering solubility and charge.

Biological Activity and Mechanisms

Table 2: Hypothesized Kinase Targets

Kinase FamilyAssociated DiseasesProbable IC₅₀ Range
Protein kinase B (Akt)Cancer, diabetes10–100 nM
Cyclin-dependent kinasesCancer, neurodegenerative50–500 nM

Nucleic Acid Metabolism Interference

By structurally resembling purine bases, the compound may:

  • Inhibit purine salvage pathway enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase).

  • Intercalate into DNA/RNA, disrupting replication or transcription.

Comparative Analysis with Structural Analogs

Ethyl Piperidine-4-Carboxylate Derivatives

The parent compound ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the purine moiety but shares ester and piperidine functionalities . Its applications as a building block in drug synthesis highlight the hybrid compound’s potential derivatization pathways.

Table 3: Analog Comparison

CompoundKey Structural DifferencePrimary Application
Ethyl piperidine-4-carboxylateNo purine groupIntermediate in drug synthesis
6-Benzylaminopurine derivativesPiperidine replaced by benzylPlant growth regulation
GefitinibQuinazoline coreEGFR kinase inhibition

Research Frontiers and Challenges

Target Identification

High-throughput screening against kinase libraries could validate inhibition hypotheses. Surface plasmon resonance (SPR) assays would quantify binding affinities.

ADMET Profiling

Predicted properties based on structural features:

  • Absorption: Moderate (LogP ≈ 1.5–2.5)

  • Metabolism: Ester hydrolysis via carboxylesterases

  • Toxicity: Potential purine antagonism leading to hematological effects

Synthetic Optimization

  • Stereochemical control: Introducing chirality at the piperidine nitrogen for enhanced target specificity.

  • Prodrug strategies: Masking the ester as a tert-butyl group to improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator